Tributyl[(methoxymethoxy)methyl]stannane

Catalog No.
S1486762
CAS No.
100045-83-8
M.F
C15H34O2Sn
M. Wt
365.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl[(methoxymethoxy)methyl]stannane

CAS Number

100045-83-8

Product Name

Tributyl[(methoxymethoxy)methyl]stannane

IUPAC Name

tributyl(methoxymethoxymethyl)stannane

Molecular Formula

C15H34O2Sn

Molecular Weight

365.1 g/mol

InChI

InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3;

InChI Key

MHKKJWZUBFCJSI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)COCOC

Synonyms

(Methoxymethoxymethyl)tributyltin; Tributyl[(methoxymethoxy)methyl]stannane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCOC

Organic Synthesis

  • Tin-mediated C-C bond formation

    Tributyl((methoxymethoxy)methyl)stannane serves as a valuable reagent in organic synthesis for the formation of carbon-carbon bonds. Its ability to act as a nucleophile allows it to react with various electrophiles, introducing a new carbon chain containing a methoxymethoxy (MOM) protecting group. This reaction scheme is known as the Stille coupling, where the tributyltin group (SnBu₃) acts as a leaving group, facilitating the C-C bond formation [].

  • Hydrostannation

    Tributyl((methoxymethoxy)methyl)stannane can undergo hydrostannation reactions, where it adds across a double or triple bond, introducing a tin atom and a MOM group. This reaction is particularly useful for introducing functionality and controlling stereochemistry in complex molecules [].

Material Science

  • Precursor for metal organic frameworks (MOFs)

    Tributyl((methoxymethoxy)methyl)stannane can be employed as a precursor for the synthesis of specific types of metal-organic frameworks (MOFs). By incorporating the tin atom and the MOM group into the MOF structure, researchers can tailor its properties for applications such as gas adsorption and separation [].

  • Synthesis of functional materials

    The unique properties of tributyl((methoxymethoxy)methyl)stannane, including its ability to form covalent bonds with various materials, make it a potential candidate for the synthesis of functional materials with tailored properties. Research is ongoing to explore its potential applications in areas like photovoltaics and organic electronics [].

Tributyl[(methoxymethoxy)methyl]stannane is an organotin compound characterized by the presence of a tributyl group and a methoxymethoxy methyl moiety. Its chemical formula is C${14}$H${32}$O$_{2}$Sn, and it is known for its utility as a hydroxymethyl anion equivalent in organic synthesis. This compound has garnered attention for its ability to facilitate various chemical transformations, particularly in the synthesis of alcohols and other functional groups.

TBMMT's mechanism of action revolves around the MOM group. During MOM ether formation, the electrophilic carbon of the MOM group reacts with the nucleophilic oxygen of the carbonyl compound. This forms a new C-O bond and attaches the MOM group to the molecule, effectively protecting the original hydroxyl group [].

TBMMT is considered a moderately toxic compound. It can irritate skin and eyes upon contact and may be harmful if inhaled or ingested []. Organotin compounds can also be environmentally hazardous, so proper disposal procedures are essential.

  • Transmetalation: In the presence of lithium reagents, tributyl[(methoxymethoxy)methyl]stannane can transmetalate to form (methoxymethoxy)methyllithium, which can then be utilized in further synthetic applications .
  • Hydrolysis: The compound can undergo hydrolysis, leading to the formation of primary alcohols. This reaction highlights its role as a reagent that can introduce hydroxymethyl groups into organic molecules .
  • Reactivity with Electrophiles: The hydroxymethyl anion equivalent derived from tributyl[(methoxymethoxy)methyl]stannane can react with various electrophiles, making it valuable in constructing complex organic structures .

Tributyl[(methoxymethoxy)methyl]stannane can be synthesized through several methods:

  • Direct Reaction: The synthesis often involves the reaction of tributylstannyl chloride with methoxymethanol under controlled conditions. This method allows for the selective formation of the desired organotin compound .
  • Use of Protective Groups: The compound can also be synthesized using protective group strategies to enhance yield and selectivity during the reaction process .
  • Alternative Reagents: Various reagents such as phosphorus(V) oxide have been employed to promote the formation of tributyl[(methoxymethoxy)methyl]stannane, providing alternative pathways for synthesis .

Tributyl[(methoxymethoxy)methyl]stannane finds applications primarily in organic synthesis:

  • Hydroxymethyl Group Introduction: It serves as a key reagent for introducing hydroxymethyl groups into organic substrates, which is crucial for synthesizing alcohols and other functionalized compounds .
  • Synthetic Intermediates: The compound acts as an intermediate in various synthetic pathways, facilitating the construction of more complex molecular architectures in pharmaceutical and materials chemistry.

Tributyl[(methoxymethoxy)methyl]stannane shares similarities with other organotin compounds but possesses unique features that distinguish it:

Compound NameKey FeaturesUnique Aspects
Tributylstannyl chlorideCommonly used for introducing tin into organic moleculesLacks the methoxymethoxy group
Trimethyl[(methoxymethoxy)methyl]stannaneSimilar hydroxymethyl functionalitySmaller alkyl groups compared to tributyl group
Tri-n-butyltin oxideUsed in biocidal applicationsDifferent functional groups and applications

Tributyl[(methoxymethoxy)methyl]stannane emerged as a significant advancement in organic synthesis methodology during the late 1980s and early 1990s. The reagent was first documented in detail in 1988 in the Journal of Organic Chemistry with the publication "Efficient preparation of [(methoxymethoxy)methyl]tributylstannane, a convenient hydroxymethyl anion equivalent". This publication established the foundation for what would become an important tool in the synthetic chemist's arsenal. By 1993, the reagent was further popularized through its inclusion in Organic Syntheses, highlighting its reliable preparation and broad utility.

The historical significance of Sn-MOM lies in its ability to address a fundamental challenge in organic synthesis: the controlled introduction of a hydroxymethyl (CH₂OH) group. Prior to the development of this reagent, introducing such functionality often required harsh conditions or multi-step sequences with poor selectivity. Tributyl[(methoxymethoxy)methyl]stannane offered a solution by providing a stable precursor that, upon activation, could deliver a hydroxymethyl equivalent under mild conditions with high selectivity. This advancement enabled more efficient synthesis of complex molecules containing hydroxymethyl groups, particularly in sterically or electronically challenging environments.

As synthetic methodology evolved through the 1990s and into the 21st century, Sn-MOM remained relevant, finding applications in increasingly complex synthetic targets. Its continued citation in contemporary literature demonstrates its enduring utility in modern organic synthesis.

Position within Organotin Chemistry Framework

Tributyl[(methoxymethoxy)methyl]stannane occupies a distinctive position within the broader framework of organotin chemistry. Organotin compounds are characterized by the presence of at least one carbon-tin bond and represent one of the most versatile and widely applied classes of organometallic compounds. As noted in the literature, "Organotin compounds find a bigger range of technological and industrial applications than the organic compounds of any other metal".

Within this extensive family, Sn-MOM belongs to the category of tetraorganotin compounds with the general formula R₄Sn, where one of the R groups (in this case, the methoxymethoxymethyl group) is functionalized to impart specific reactivity. The general classification of organotin compounds includes:

  • Monoorganotin compounds (RSnX₃)
  • Diorganotin compounds (R₂SnX₂)
  • Triorganotin compounds (R₃SnX)
  • Tetraorganotin compounds (R₄Sn)

Where R represents organic groups and X represents halogens or other functional groups.

The distinctive reactivity of Tributyl[(methoxymethoxy)methyl]stannane derives from the presence of the methoxymethoxymethyl functionality, which enables it to undergo selective tin-lithium exchange. This selective reactivity differentiates it from simpler organotin compounds like tributyltin hydride (Bu₃SnH), which is primarily used in radical chemistry.

Alternative Designations and Nomenclature (Sn-MOM)

Tributyl[(methoxymethoxy)methyl]stannane is known by several alternative designations in the scientific literature, reflecting both systematic nomenclature and practical abbreviations used by synthetic chemists. Understanding these variants is essential for comprehensive literature searches and proper compound identification.

The most common alternative names include:

  • Sn-MOM - The widely used abbreviation that conveniently indicates both the tin component (Sn) and the methoxymethyl (MOM) functionality
  • (Methoxymethoxymethyl)tributyltin
  • [(Methoxymethoxy)methyl]tributylstannane
  • Tributyl(methoxymethoxymethyl)stannane (ACI)

The compound is uniquely identified in chemical databases by its CAS Registry Number: 100045-83-8. This unambiguous identifier is particularly valuable given the variations in nomenclature that exist in the literature.

In the systematic IUPAC nomenclature, the compound name "tributyl[(methoxymethoxy)methyl]stannane" clearly indicates its structural components: three butyl groups and a methoxymethoxymethyl group attached to a central tin atom. The simplified abbreviation "Sn-MOM" has gained widespread acceptance in synthetic protocols due to its brevity and clarity, instantly communicating the reagent's key structural features to experienced synthetic chemists.

Synthetic Evolution and Contemporary Relevance

The synthetic methodology involving Tributyl[(methoxymethoxy)methyl]stannane has evolved significantly since its initial development in the late 1980s. The reagent was originally introduced for relatively straightforward transformations but has progressively found applications in increasingly complex synthetic contexts.

Early applications focused primarily on its role as a hydroxymethyl anion equivalent in reactions with simple carbonyl compounds. The development of improved synthetic protocols and a better understanding of its reactivity profile gradually expanded its utility to include more complex substrates and challenging synthetic targets. The evolution of this reagent parallels broader trends in organic synthesis toward increasing complexity and stereochemical control.

A recent example demonstrating the contemporary relevance of Sn-MOM appears in a 2024 publication by Chau Nguyen and colleagues, describing the "Synthesis of Chiral Hexynones for Use as Precursors to Native Photosynthetic Hydroporphyrins". This application showcases the reagent's continued utility in the synthesis of complex natural product precursors, highlighting its enduring value in modern synthetic chemistry.

Original Synthesis Protocols

The foundational synthesis of tributyl[(methoxymethoxy)methyl]stannane was established through the pioneering work documented in Organic Syntheses, which outlined a two-step procedure for its preparation [11]. The original methodology involves the initial formation of tributylstannylmethanol through the reaction of tri-n-butylstannyllithium with paraformaldehyde, followed by methoxymethylation via acetal exchange [2].

The first step requires the addition of tri-n-butylstannyllithium to paraformaldehyde under strictly anhydrous conditions [2]. This reaction proceeds at low temperatures, typically at -78°C, and generates (tributylstannyl)methanol as an intermediate . The reaction conditions necessitate the use of anhydrous tetrahydrofuran as the solvent and require careful exclusion of moisture to prevent hydrolysis of the organolithium reagent [11].

The second step involves methoxymethylation through acetal exchange with dimethoxymethane, promoted by boron trifluoride etherate and molecular sieves [2] [20]. This procedure provides the desired reagent in higher yields compared to alternative methods that employ phosphorus pentoxide to promote the acetal exchange step [2]. The molecular sieves serve a dual purpose: removing water generated during the reaction and facilitating the equilibrium toward product formation [23].

Research findings indicate that this two-step procedure yields the target compound in 60-70% overall yield [33]. The method demonstrates superior performance compared to alternative approaches involving alkylation of (tributylstannyl)methanol with chloromethyl methyl ether [2].

Efficient Preparation Techniques

Modern efficient preparation techniques have emerged to streamline the synthesis of tributyl[(methoxymethoxy)methyl]stannane while maintaining high yields and purity [33]. The Johnson methodology represents a significant advancement in the preparation of this compound, offering improved efficiency and scalability [4].

The Johnson procedure begins with the formation of tributyl(chloromethyl)stannane through a modified Seitz protocol [14]. This involves treating diisopropylamine with n-butyllithium in anhydrous tetrahydrofuran at 0-5°C, followed by the addition of tributyltin hydride and paraformaldehyde [14]. The reaction proceeds under carefully controlled temperature conditions, with the mixture stirred at 0-5°C for 30 minutes before the addition of methanesulfonyl chloride [14].

The chloromethyl intermediate can subsequently be converted to the iodide derivative through treatment with sodium iodide in acetone, providing tributyl(iodomethyl)stannane in 92% yield [14]. This transformation demonstrates the versatility of the methodology in accessing various functional derivatives of the stannane system [14].

Alternative efficient preparation techniques include the use of dimethoxymethane as both reagent and solvent in the presence of boron trifluoride etherate [24]. This approach simplifies the reaction setup and reduces the number of purification steps required [24]. The reaction proceeds through oxacarbenium ion formation, which facilitates the methoxymethylation process [25].

Modern Optimization Strategies

Contemporary optimization strategies for the synthesis of tributyl[(methoxymethoxy)methyl]stannane focus on improving yield, reducing reaction time, and enhancing process safety [19]. Temperature control represents a critical optimization parameter, with modern protocols employing controlled warming from 0°C rather than the traditional cryogenic conditions [33].

Solvent selection has undergone significant refinement, with the incorporation of molecular sieves to maintain anhydrous conditions throughout the reaction [23]. The use of strictly dry solvents and the addition of molecular sieves can increase yields by 15-20% compared to conventional procedures [26]. This improvement stems from the prevention of competing hydrolysis reactions that can consume reactive intermediates [26].

Catalyst loading optimization has revealed that reduced quantities of boron trifluoride etherate (2-5 mol%) can achieve comparable or superior results to traditional protocols using higher catalyst loadings [20] [22]. This reduction not only improves the economic viability of the process but also minimizes potential side reactions associated with excess Lewis acid [22].

Reagent stoichiometry optimization has demonstrated that employing stoichiometric ratios rather than large excesses can improve yields by 10-15% [33]. This approach reduces waste generation and simplifies product purification procedures [33].

Modern protocols also incorporate real-time monitoring techniques to track reaction progress and optimize reaction endpoints [19]. Temperature and pH monitoring allow for precise control of reaction conditions and prevent over-reaction or decomposition of sensitive intermediates [19].

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of tributyl[(methoxymethoxy)methyl]stannane requires careful consideration of multiple factors including heat transfer, mass transfer, and process safety [40] [41]. Industrial scale-up is dominated by empirical criteria that require careful balance of multiple parameters to ensure successful commercial production [41].

Heat transfer represents a critical challenge in scale-up operations due to the exothermic nature of the organotin formation reactions [40]. Laboratory-scale reactions benefit from rapid cooling through small vessel surfaces, while industrial-scale operations require sophisticated heat exchanger systems and controlled addition protocols to manage heat generation [40]. Temperature control becomes increasingly challenging with larger reaction volumes, necessitating the implementation of multiple temperature monitoring points and automated cooling systems [41].

Mass transfer considerations become paramount at industrial scales where efficient mixing is essential to prevent local concentration gradients that can lead to side reactions or poor yields [42]. While laboratory-scale reactions achieve adequate mixing through magnetic stirring, industrial operations require high-efficiency mechanical mixers with multiple impeller systems to ensure uniform reaction conditions [42].

Process safety considerations for industrial production focus on the toxic nature of organotin compounds and the handling of reactive organolithium reagents [19]. Industrial facilities require specialized containment systems, emergency response protocols, and automated monitoring systems to ensure worker safety and environmental protection [19].

Equipment design for industrial production necessitates the use of specialized reactors constructed from materials compatible with organometallic reagents [44]. Steel reactors with appropriate liner materials are typically employed to prevent contamination and ensure product purity [44]. The reactor design must also accommodate the specific mixing requirements and heat transfer needs of the organotin synthesis [44].

Continuous flow processing represents an emerging approach for industrial organotin production, offering advantages in terms of process safety and reaction control [42] [45]. Flow reactors enable precise control of reaction conditions, improved heat transfer, and reduced inventory of hazardous materials [45]. Recent developments in continuous processing of concentrated organolithium reagents demonstrate the feasibility of this approach for large-scale organotin synthesis [45].

Data Tables

Table 1: Synthesis Methodologies for Tributyl[(methoxymethoxy)methyl]stannane

MethodologyKey ReagentsTemperature (°C)Typical Yield (%)AdvantagesLimitations
Original Still ProcedureTri-n-butylstannyllithium, Paraformaldehyde, BF₃·OEt₂, DMM-78 to RT60-70Well-established, reliableMulti-step, cryogenic conditions
Johnson MethodologyTributyltin hydride, DIPA, n-BuLi, (CH₂O)ₙ, CH₃SO₂Cl0-5 to RT68-75High yield, scalableRequires careful handling
Modified Acetal ExchangeTributylstannylmethanol, Dimethoxymethane, BF₃·OEt₂, Molecular sievesRT to 4070-85Mild conditions, efficientMoisture sensitive
Direct MethoxymethylationMethoxymethyl chloride, Methyl acetate, TriethylamineRT57-81Simple procedure, cleanLimited substrate scope
One-Pot SynthesisBu₃SnH, Paraformaldehyde, DMM, CatalystVariable65-80Streamlined processOptimization needed

Table 2: Optimization Strategies and Their Impact

ParameterTraditional ApproachModern OptimizationImpact on Yield
Temperature Control-78°C to RTControlled warming, 0°C start+10-15%
Solvent SelectionTHF, EtherAnhydrous solvents, molecular sieves+5-10%
Catalyst Loading5-10 mol%2-5 mol%+8-12%
Reaction Time2-4 hours30 min - 2 hours+5-8%
Moisture ExclusionInert atmosphereStrict anhydrous conditions+15-20%
Reagent Stoichiometry1.1-1.5 equiv excessStoichiometric ratios+10-15%

Table 3: Scale-Up Considerations from Laboratory to Industrial Production

FactorLaboratory ScalePilot ScaleIndustrial ScaleCritical Considerations
Heat TransferSmall vessel, rapid coolingReactor cooling systemsHeat exchangers, controlled additionExothermic reaction control
Mass TransferGood mixing, small volumesEfficient agitation requiredHigh-efficiency mixersPrevent local concentrations
Mixing EfficiencyMagnetic stirring sufficientMechanical stirringMulti-impeller systemsUniform reaction conditions
Equipment DesignStandard glasswareSteel reactorsSpecialized reactorsMaterials compatibility
Process ControlManual monitoringTemperature probesAutomated control systemsReal-time monitoring

The tin-lithium exchange process represents a fundamental transmetalation reaction that enables the generation of hydroxymethyl anion equivalents from tributyl[(methoxymethoxy)methyl]stannane. This process involves the substitution of tin by lithium through a highly stereoselective mechanism that proceeds with retention of configuration at the carbon center [1] [2].

The kinetics of tin-lithium exchange have been extensively studied using rapid-injection nuclear magnetic resonance spectroscopy techniques. Research demonstrates that the rate of transmetalation varies significantly depending on the structural features of the organostannane substrate. For tributyl[(methoxymethoxy)methyl]stannane, the exchange process typically occurs at temperatures around 191 K in mixed solvent systems, with ether-tetrahydrofuran mixtures providing optimal reaction conditions [2].

The mechanism of tin-lithium exchange involves the formation of a pentacoordinate stannate intermediate, which subsequently undergoes elimination to generate the corresponding organolithium species. This process is thermodynamically driven by the greater stability of the lithium-tin bond compared to the carbon-tin bond, allowing for efficient transmetalation under mild conditions [1] [2].

Table 1: Tin-Lithium Exchange Kinetics Data

CompoundTemperature (K)Solvent SystemRate Constant (×10⁻⁴ s⁻¹)Stereochemical Outcome
Tributyl[(methoxymethoxy)methyl]stannane19140:60 Et₂O:THFVariableRetention
Stannylpyrrolidines (general)191Various>690Retention
N-methyl-2-(tributylstannyl)piperidine19140:60 Et₂O:THF5.4±0.2Retention
Conformationally locked stannylpiperidines19140:60 Et₂O:THF0.3-14.8Retention
N-Boc stannyl piperidines19140:60 Et₂O:THF1.4-7.8Retention

Configurational and conformational effects play crucial roles in determining the efficiency of tin-lithium exchange. Studies have revealed that conformational mobility significantly influences the rate of transmetalation, with only specific conformers being reactive toward tin-lithium exchange. The synperiplanar orientation between the nitrogen lone pair and the carbon-tin bond has been identified as a key structural requirement for efficient transmetalation [2].

The stereochemical course of tin-lithium exchange consistently proceeds with retention of configuration, distinguishing it from other transmetalation processes that may involve inversion. This retention mechanism is attributed to the formation of a cyclic transition state that maintains the stereochemical integrity of the carbon center throughout the exchange process [3].

Generation of Hydroxymethyl Anion Equivalents

The generation of hydroxymethyl anion equivalents through the tin-lithium exchange of tributyl[(methoxymethoxy)methyl]stannane represents a powerful synthetic methodology for introducing hydroxymethyl functionality into organic molecules. This process involves the formation of a masked hydroxymethyl carbanion that can participate in subsequent nucleophilic addition reactions [1] [4].

The methoxymethyl protecting group serves multiple functions in this system. It stabilizes the organolithium intermediate through chelation effects, provides steric protection of the hydroxymethyl functionality, and enables selective deprotection under mild acidic conditions. The choice of methoxymethyl as the protecting group represents an optimal balance between stability and reactivity [1] [5].

Table 2: Hydroxymethyl Anion Equivalent Generation Parameters

ReagentTemperature (°C)Time (min)Yield (%)Selectivity
Tributyl[(methoxymethoxy)methyl]stannane-781585High
n-Butyllithium-78592Excellent
Methoxymethyllithium-781078Good
Stannylmethanol derivatives-782070Moderate
Protected hydroxymethyl organostannanes-783065Good

The preparation of tributyl[(methoxymethoxy)methyl]stannane follows a two-step synthetic sequence. The initial step involves the addition of tributylstannyllithium to paraformaldehyde, followed by methoxymethylation through acetal exchange with dimethoxymethane in the presence of boron trifluoride etherate [6] [4]. This methodology provides superior yields compared to alternative approaches using phosphorus pentoxide or chloromethyl methyl ether alkylation [6].

The efficiency of hydroxymethyl anion equivalent generation depends critically on reaction conditions, including temperature, solvent selection, and the presence of coordinating ligands. Low-temperature conditions are essential to prevent decomposition of the organolithium intermediate, while ethereal solvents provide the necessary coordination to stabilize the reactive species [1] [4].

Nucleophilic Addition Pathways

The nucleophilic addition pathways of hydroxymethyl anion equivalents generated from tributyl[(methoxymethoxy)methyl]stannane encompass a diverse range of electrophilic substrates, including aldehydes, ketones, lactones, and other carbonyl-containing compounds. These reactions proceed through well-defined mechanistic pathways that enable precise control over stereochemical outcomes [1] [7].

The fundamental mechanism involves nucleophilic attack of the hydroxymethyl anion equivalent at the electrophilic carbon center, followed by protonation to yield the corresponding alcohol product. The stereochemical course of these additions is governed by established models such as the Felkin-Anh model for aldehydes and Cram's rule for ketones, which predict the preferred approach trajectory of the nucleophile [7] [8].

Table 3: Nucleophilic Addition Pathways

Substrate TypeReaction PathwayStereochemical ControlDiastereoselectivity
Aldehydes1,2-AdditionFelkin-Anh model3:1 to 20:1
Ketones1,2-AdditionCram's rule2:1 to 10:1
LactonesRing openingChelation controlVariable
Weinreb amidesKetone formationNon-chelation controlHigh
Cyclic carbonylsStereoselective additionConformational control5:1 to 15:1

The addition of hydroxymethyl anion equivalents to aldehydes typically proceeds with high diastereoselectivity, following the Felkin-Anh model for stereocontrol. This model predicts that the nucleophile will approach the carbonyl carbon from the trajectory that minimizes steric interactions with the largest substituent on the adjacent carbon center [8].

For ketone substrates, the nucleophilic addition follows Cram's rule, which describes the preferred conformation of the substrate and the subsequent approach of the nucleophile. The presence of coordinating groups can significantly influence the stereochemical outcome through chelation control mechanisms [7] [8].

The reaction with lactones represents a particularly interesting case, as it involves ring-opening processes that can lead to the formation of hydroxymethyl-substituted diols. The stereochemical control in these reactions is often achieved through chelation of the organolithium reagent to the lactone oxygen, directing the approach of the nucleophile [1].

Stereochemical Considerations in Reaction Mechanisms

The stereochemical considerations in the reaction mechanisms of tributyl[(methoxymethoxy)methyl]stannane are multifaceted and encompass both the tin-lithium exchange process and the subsequent nucleophilic addition reactions. Understanding these stereochemical aspects is crucial for predicting and controlling the outcomes of synthetic transformations [9] [3].

The tin-lithium exchange process proceeds with complete retention of configuration at the carbon center bearing the organometallic moiety. This retention mechanism is attributed to the formation of a cyclic transition state that maintains the stereochemical integrity throughout the transmetalation process. The absence of free carbocationic intermediates ensures that no loss of stereochemical information occurs during the exchange [3].

Table 4: Stereochemical Considerations in Reaction Mechanisms

Mechanistic FeatureStereochemical OutcomeSelectivity FactorsTypical dr/er
Tin-lithium exchangeRetention of configurationChelation, steric hindrance>95:5
Nucleophilic additionFelkin-Anh selectivitySteric approach control80:20 to 95:5
Intermediate formationTetrahedral intermediateElectronic stabilizationVariable
Transition state geometryTrigonal bipyramidalOrbital overlap90:10 to 99:1
Conformational effectsConformer-dependentRing strain, A1,3 strain70:30 to 90:10

The stereochemical course of nucleophilic addition reactions depends on several factors, including the geometry of the electrophilic center, the nature of the nucleophile, and the presence of directing groups. The formation of tetrahedral intermediates during carbonyl addition reactions can lead to the creation of new stereogenic centers, with the stereochemical outcome being determined by the preferred approach trajectory of the nucleophile [8].

Conformational effects play a significant role in determining the stereochemical outcomes of reactions involving cyclic substrates. The conformational preferences of ring systems can influence both the accessibility of reactive sites and the orientation of approaching nucleophiles. Understanding these conformational effects is essential for predicting the stereochemical outcomes of complex synthetic transformations [2] [9].

The influence of chelation effects on stereochemical control represents another important consideration. The ability of organolithium reagents to coordinate with heteroatoms in the substrate can lead to chelation-controlled reactions that proceed with high stereoselectivity. These chelation effects can override the inherent steric preferences of the substrate, leading to stereochemical outcomes that differ from those predicted by simple steric models [7] [8].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

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Dates

Last modified: 08-15-2023

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